CID 71376373

Description

Contextualization within Macrocyclic Chelator Chemistry

Macrocyclic chelators are a class of molecules characterized by a large ring structure containing multiple donor atoms (such as nitrogen, oxygen, or sulfur) that can bind to a central metal ion. rsc.org The resulting metal complexes are often exceptionally stable due to a phenomenon known as the "macrocyclic effect." This effect describes the enhanced stability of a complex with a macrocyclic ligand compared to a complex of a similar, non-cyclic (acyclic) ligand. thno.org The stability gain is largely attributed to a favorable entropic contribution; because the macrocycle is "pre-organized" for binding, less conformational freedom is lost upon complexation compared to a flexible, open-chain ligand. thno.org

Within this class, p-SCN-Bn-PCTA is distinguished by its rigid bicyclic structure containing a pyridine (B92270) unit. uniovi.es This rigidity contributes to the high thermodynamic stability and, crucially, the kinetic inertness of its metal complexes. nih.gov Kinetic inertness refers to the slowness of the complex to dissociate, a critical feature for in vivo applications where the release of potentially toxic free metal ions must be avoided. nih.gov

Compared to widely used macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PCTA-based chelators exhibit significantly faster complexation kinetics. researchgate.netnih.gov This is a major advantage when working with short-lived radioisotopes, as it allows for rapid and efficient radiolabeling under milder conditions. thno.org The presence of the pyridine ring in the PCTA scaffold is a key reason for these accelerated formation rates. researchgate.net

Historical Development of Ligand Scaffolds Related to CID 71376373

The development of macrocyclic chelators for biomedical applications has been an evolutionary process. Early work focused on acyclic chelators like DTPA (diethylenetriaminepentaacetic acid). While DTPA forms thermodynamically stable complexes, they can be kinetically labile, meaning they can dissociate in the body. thno.orgnih.gov

This limitation led to the development of macrocyclic ligands, with DOTA becoming the "gold standard" for many applications due to the exceptional stability and kinetic inertness of its complexes. rsc.orgthno.org However, the slow formation kinetics of DOTA complexes, often requiring harsh heating, spurred further research. thno.org

The next significant step was the incorporation of a pyridine ring into the macrocyclic framework, leading to the development of pyridyl-containing macrocycles like PCTA. uniovi.esrsc.org Researchers discovered that this structural modification could increase the rigidity of the ligand and accelerate metal complexation. researchgate.netrsc.org The synthesis of the core PCTA structure involves a multi-step process, typically starting with the construction of the pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) macrocycle, followed by the attachment of the functional pendant arms. nih.gov The development of bifunctional versions, such as p-SCN-Bn-PCTA, further expanded their utility by enabling conjugation to targeting biomolecules. novoprolabs.com

Table 2: Comparison of Key Chelator Scaffolds

| Chelator | Type | Key Feature | Advantage | Disadvantage |

|---|---|---|---|---|

| DTPA | Acyclic | Flexible, open chain | Fast complexation | Lower kinetic inertness |

| DOTA | Macrocyclic | 12-membered tetraaza ring | High kinetic inertness | Slow complexation kinetics |

| PCTA | Macrocyclic | Pyridine-containing bicyclic ring | High kinetic inertness and fast complexation | More complex synthesis |

This table provides a comparative overview of the general properties of these chelator classes. researchgate.netrsc.orgthno.orgnih.gov

Fundamental Significance of Lanthanide-Macrocycle Interactions in Chemical Research

The interaction between lanthanide ions (a series of 15 metallic elements from lanthanum to lutetium) and macrocyclic ligands is of profound importance in various scientific domains, from medical imaging to materials science. Lanthanides possess unique magnetic and luminescent properties that can be harnessed when they are part of a stable complex.

A crucial aspect of lanthanide-macrocycle interactions is the stability of the resulting complex. The high thermodynamic stability and kinetic inertness conferred by macrocycles like PCTA are essential for preventing the in vivo release of free Gd³⁺ (used in MRI), which is toxic, or radioactive lanthanides (used in nuclear medicine), which would otherwise accumulate in bone. nih.gov

In the realm of optical imaging, lanthanide luminescence is particularly valuable. Lanthanide ions have characteristic, sharp, and long-lived emission signals. However, their direct excitation is very inefficient. This limitation is overcome by the "antenna effect." oaepublish.comnih.govnih.gov In this process, an organic chromophore, which can be part of the macrocyclic ligand itself, absorbs light efficiently and transfers the energy to the chelated lanthanide ion, which then emits its characteristic light. nih.govnih.gov The macrocycle serves to hold the antenna in close proximity to the lanthanide and shields the ion from non-radiative de-excitation pathways, thereby enhancing the luminescence. nih.gov This principle is fundamental to the design of highly sensitive luminescent probes for biological assays. oaepublish.com

Structure

3D Structure of Parent

Properties

CAS No. |

652156-07-5 |

|---|---|

Molecular Formula |

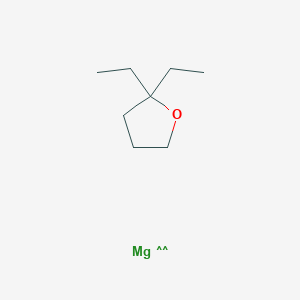

C8H16MgO |

Molecular Weight |

152.52 g/mol |

InChI |

InChI=1S/C8H16O.Mg/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3; |

InChI Key |

RAIJOOLXQOSKGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCO1)CC.[Mg] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cid 71376373 and Analogues

Advanced Synthetic Routes to the Macrocyclic Ligand Precursor of CID 71376373

The foundation of Gadopiclenol is a heptadentate chelator derived from a pyridine-containing 12-membered tetraazamacrocycle, commonly known as pyclen. The synthesis of the ligand precursor is a multistep process requiring precise control over selectivity and stereochemistry. The initial precursor is a gadolinium complex of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-tri(α-glutaric acid), or Gd(PCTA-tris-glutaric acid). newdrugapprovals.orggoogle.com

The synthesis of the core pyclen macrocycle (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) is typically achieved through a Richman-Atkins type cyclization. This key step involves the reaction of a suitably protected linear polyamine, such as N,N',N''-tritosyl-diethylenetriamine, with 2,6-bis(chloromethyl)pyridine (B1207206) in a solvent like dimethylformamide (DMF). nih.gov

Further functionalization to create specific ligand topologies, such as those with pendant arms at defined positions, requires sophisticated chemo- and regioselective strategies. Researchers have employed various protecting groups to selectively shield certain nitrogen atoms on the pyclen ring while leaving others available for alkylation. acs.org For instance, the use of Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups allows for the directed synthesis of di-substituted pyclen derivatives, such as the 3,6- and 3,9-isomers, which are valuable precursors for various metal complexes. acs.orgresearchgate.net For the Gadopiclenol ligand, the three secondary amine nitrogens of the pyclen macrocycle are alkylated with a glutaric acid derivative. nih.gov

The molecular structure of the Gadopiclenol ligand features multiple chiral centers, leading to the possibility of 64 stereoisomers. researchgate.net Research has demonstrated that the stereochemistry of the coordinating arms is crucial for the thermodynamic stability and kinetic inertness of the final gadolinium complex. nih.govresearchgate.net The most effective and stable form of Gadopiclenol is derived from the enantiomeric pair of the precursor ligand with RRR and SSS configurations at the three stereocenters on the glutaric acid pendant arms. google.comnih.gov

Achieving this stereochemical purity requires a stereoselective synthetic approach. One patented method involves the alkylation of the pyclen macrocycle with a chiral electrophile, specifically the dimethyl ester of (2S)-2-[(trifluoromethylsulfonyl)oxy]pentanedioic acid, to favor the formation of the desired RRR isomer. google.com Following the synthesis of the Gd(PCTA-tris-glutaric acid) as a mixture of diastereomers, HPLC is used to separate the four main pairs of enantiomers (designated A, B, C, and D). newdrugapprovals.orggoogle.com The peak corresponding to enantiomeric pair C, which contains the RRR/SSS isomers, is isolated for subsequent functionalization. newdrugapprovals.orggoogleapis.com This specific isomeric pair has been shown to possess superior physicochemical properties, including higher relaxivity and kinetic inertness, compared to the other isomers or the total isomeric mixture. newdrugapprovals.orggoogle.com

Functionalization Strategies for this compound Ligand Derivatives

Functionalization of the core pyclen macrocycle is key to tuning the properties of the final gadolinium complex. This involves the introduction of carefully designed pendant arms and, in some cases, the incorporation of functionalities for conjugation.

The pendant arms of a chelator dictate the coordination environment, stability, and solubility of the metal complex. The pyclen macrocycle itself is a versatile scaffold that can be functionalized with various coordinating arms. While the parent PCTA ligand features three acetate (B1210297) arms, the precursor to Gadopiclenol utilizes three glutaric acid arms. nih.govd-nb.info These arms are subsequently modified through an amidation reaction with isoserinol (2,3-dihydroxypropylamine). google.com This final step attaches the hydrophilic (2,3-dihydroxypropyl)amino)-5-oxopentanoic acid pendants, which are critical for the high aqueous solubility and favorable pharmacokinetic profile of Gadopiclenol. researchgate.net

The choice of pendant arm significantly impacts the properties of the resulting complex. Studies on different pyclen derivatives have shown how varying the arms modulates stability and relaxivity.

| Ligand | Pendant Arms | Key Property of Gd(III) Complex | Reference |

|---|---|---|---|

| PCTA | 3x Acetate | High thermodynamic stability (logK = 20.4) and rapid water exchange. | nih.gov |

| 3,9-PC2A | 2x Acetate (at N-3, N-9) | Higher stability than its 3,6-PC2A regioisomer. | researchgate.net |

| 3,9-pc2pa (L5) | 2x Picolinate (at N-3, N-9) | Remarkably inert with a very high water exchange rate due to steric hindrance. | acs.org |

| Gadopiclenol Ligand | 3x (5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid) | Forms a highly stable, bis-hydrated (q=2) complex with high relaxivity. | researchgate.netnih.gov |

To expand the utility of pyclen-based chelates beyond general contrast agents, bifunctional derivatives have been developed. These ligands are designed with a reactive functional group that allows them to be covalently attached (conjugated) to biomolecules such as peptides or antibodies, or to larger nanostructures. researchgate.net This strategy enables the creation of targeted MRI probes for molecular imaging or theranostic agents.

The synthesis of these bifunctional chelators often involves modifying the pyridine (B92270) ring of the pyclen macrocycle or one of the pendant arms. For example, a carboxylic acid or a nitrobenzyl group can be introduced onto the pyclen backbone. nih.govresearchgate.net The (S)-5-(p-nitrobenzyl)-PCTA ligand, for instance, provides a nitro group that can be reduced to an amine, which is then available for conjugation to a molecule of interest. nih.gov Such modifications allow the stable gadolinium complex to be directed to specific biological targets, opening avenues for advanced diagnostic research. nih.gov

Coordination Chemistry of Gadolinium(III) with the Ligand System of this compound

The coordination of the Gadolinium(III) ion by the Gadopiclenol ligand results in a non-ionic complex with exceptional stability and unique structural features that enhance its efficacy. The ligand is heptadentate, coordinating to the Gd(III) ion through four nitrogen atoms of the pyclen ring (one pyridine and three amines) and three carboxylate oxygen atoms from the pendant arms. researchgate.netnih.gov

A crucial feature of the Gadopiclenol complex is that the heptadentate nature of the ligand leaves two coordination sites on the nine-coordinate Gd(III) ion available for water molecules. researchgate.netnih.gov This hydration number (q=2) is a primary reason for Gadopiclenol's high relaxivity, as it doubles the number of inner-sphere water molecules that can efficiently transfer magnetization to the bulk water, compared to conventional agents with q=1. d-nb.infonih.gov

The rigid pyclen backbone pre-organizes the ligand for complexation, contributing to both fast formation kinetics and high kinetic inertness. nih.govnih.gov The kinetic inertness, which reflects the resistance of the complex to dissociation, is particularly high for the specific RRR/SSS stereoisomer of Gadopiclenol. nih.gov This high stability is a critical feature, minimizing the potential release of free Gd(III) ions.

The physicochemical properties of Gadopiclenol have been extensively characterized and compared to other gadolinium-based contrast agents (GBCAs).

| Property | Gadopiclenol | Gadobutrol (q=1) | Gadoterate (q=1) | Reference |

|---|---|---|---|---|

| Hydration Number (q) | 2 | 1 | 1 | nih.gov |

| Relaxivity (r₁) in Human Serum (1.41 T, 37°C) | 12.8 mM⁻¹s⁻¹ | ~5.2 mM⁻¹s⁻¹ | ~3.6 mM⁻¹s⁻¹ | google.com |

| Thermodynamic Stability (log Ktherm) | 19.7 | 21.8 | 25.6 | nih.gov |

| Dissociation Half-life (pH 1.2, 37°C) | ~20 days | >1000 days | >1000 days | google.com |

| Water Residence Time (τM at 310 K) | 69 ns | ~410 ns | ~238,000 ns | nih.govumons.ac.be |

The data highlights that while macrocyclic agents like Gadobutrol and Gadoterate have higher thermodynamic stability constants, the kinetic inertness of Gadopiclenol is substantial. google.comnih.gov Furthermore, its significantly higher relaxivity and optimized water exchange rate (τM) are direct consequences of its rational molecular design, combining a q=2 state with a rigid, hydrophilic structure. nih.govresearchgate.netumons.ac.be

Table of Compound Names

| Name/Acronym | Full Chemical Name |

| Gadopiclenol | Gadolinium chelate of 2,2',2''-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid) |

| Pyclen | 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |

| PCTA | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| Gd(PCTA-tris-glutaric acid) | Gadolinium complex of (αR,α'R,α''R)-α,α',α''-tris(2-carboxyethyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid |

| Isoserinol | 3-Amino-1,2-propanediol |

| Alloc | Allyloxycarbonyl |

| Boc | Tert-butyloxycarbonyl |

| Gadobutrol | Gadolinium chelate of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid |

| Gadoterate | Gadolinium chelate of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

No Information Found for Chemical Compound this compound

Despite extensive searches of chemical databases and scientific literature, no information was found for the chemical compound identified as "this compound". This identifier does not correspond to a publicly indexed entry in major chemical repositories such as PubChem or other scientific data sources.

Consequently, it is not possible to provide an article on the synthetic methodologies, chemical modifications, thermodynamics of complex formation, or kinetic studies of metal ion chelation related to this specific compound as requested. The complete absence of data for "this compound" prevents any scientifically accurate discussion on its properties and interactions.

General information on related classes of compounds, such as hydroxypyridinone chelators, is available. These compounds are known for their ability to be synthesized and modified to effectively bind with various metal ions. nih.govcymitquimica.comchemfaces.com Research on these analogues often includes detailed thermodynamic and kinetic studies to understand their complex formation with metals like iron, gadolinium, and thorium. However, without the specific structure and identity of this compound, any such discussion would be general and not specific to the requested compound, thereby not adhering to the provided instructions.

Therefore, no article focusing solely on the chemical compound “this compound” can be generated.

Structural Elucidation and Advanced Spectroscopic Characterization of Cid 71376373 Complexes

Solution-State Characterization Techniques for CID 71376373

The behavior and structure of this compound complexes in solution are paramount for understanding their reactivity and potential applications. A suite of spectroscopic techniques is employed to probe these characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound and its complexes in solution. Both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework of the molecule.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the different phenyl rings, as well as for the amine (-NH₂) and hydroxyl (-OH) protons. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the phenyl ring bearing the hydroxyl group would have different chemical shifts from those on the phenyl ring with the amino group. Upon complexation with a metal ion, significant changes in the chemical shifts of the protons near the coordination site would be observed, providing evidence of ligand-metal interaction.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The chemical shifts of the carbon atoms directly bonded to the nitrogen and oxygen atoms would be particularly informative. Coordination to a metal center would perturb the electron density around these carbons, leading to a shift in their resonance frequencies.

To illustrate, ¹H and ¹³C NMR data for the related compound 4-aminophenol (B1666318) show characteristic signals that would be a foundational component of the spectrum for this compound. rsc.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 4-Aminophenol in DMSO-d₆ rsc.orgresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.37 | s (OH) |

| 6.48-6.50 | d (2H, Ar-H) | |

| 6.42-6.44 | d (2H, Ar-H) | |

| 4.38 | s (NH₂) | |

| ¹³C | 168.09 | |

| 153.70 | ||

| 131.82 |

Note: This data is for 4-aminophenol and serves as a reference for interpreting the more complex spectrum expected for this compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for confirming the stoichiometry of its complexes. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its complexes. researchgate.net

When this compound is analyzed, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (276.33 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Upon formation of a metal complex, the mass spectrum would show a new molecular ion peak at a higher mass-to-charge ratio (m/z), corresponding to the combined mass of the ligand(s) and the metal ion. This allows for the unambiguous determination of the stoichiometry of the complex.

Table 2: Expected Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) |

|---|

Note: This table is based on the calculated molecular formula and weight of this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of the bonds within this compound. These techniques are particularly sensitive to changes in bond strength and symmetry upon coordination to a metal ion.

In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the phenol (B47542) group, the N-H stretches of the amino and amine groups, and the C-N and C-O stretching vibrations. nih.gov Upon complexation, shifts in the positions of these bands would indicate the involvement of the corresponding functional groups in metal coordination. For instance, a shift to lower frequency of the C-O stretching vibration could suggest coordination of the phenolic oxygen to the metal center. researchgate.net

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic bands for the various functional groups. Due to different selection rules, some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. chemicalbook.comnih.gov

Table 3: Representative FTIR Absorption Bands for Functional Groups in 4-Aminophenol nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3338 |

| Amino N-H | Stretching | 3282 |

| Amine N-H | Bending | 1613 |

| Phenolic O-H | Bending | 1384 |

| Aromatic C-N | Stretching | 1235 |

Note: This data is for 4-aminophenol and provides an indication of the expected vibrational bands for this compound.

Solid-State Structural Analysis of this compound

While solution-state techniques provide information about the dynamic nature of molecules, solid-state analysis offers a static and precise picture of the molecular structure.

Chromatographic and Electrophoretic Methodologies for Analytical Purity and Separation in Research Settings

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or from its complexes.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for the analysis of this compound. helixchrom.comsielc.comhelixchrom.comnih.gov The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.

Methodologies for similar compounds often employ a simple mobile phase with detection in the UV range, for example at 220 nm. sielc.com For mass spectrometry compatible applications, volatile buffers like formic acid can be used in the mobile phase. sielc.com

Capillary electrophoresis (CE) is another powerful separation technique that separates molecules based on their charge-to-size ratio. This technique could be particularly useful for separating charged complexes of this compound from the neutral ligand or from complexes with different stoichiometries.

Table 4: List of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| 4-[[4-(4-aminophenyl)phenyl]amino]phenol | 71376373 |

| 4-Aminophenol | 403 |

| Acetonitrile | 6342 |

| Methanol | 887 |

Lack of Publicly Available Research on Computational and Theoretical Studies of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of publicly available research pertaining to the specific computational and theoretical investigations of the chemical compound identified as this compound. The detailed inquiries into quantum mechanical analyses, molecular dynamics simulations, and quantitative structure-property relationship (QSPR) modeling for this particular compound have not yielded any specific studies.

Consequently, it is not possible to provide an article that adheres to the requested outline, which requires in-depth, scientifically accurate content based on existing research for the following topics:

Biochemical and Cellular Interactions of Cid 71376373 in Non Clinical Research Models

In Vitro Studies of CID 71376373 Interactions with Isolated Biological Macromolecules

The primary value of this compound in a research context stems from its specific interactions with biological macromolecules, which have been characterized in various in vitro systems.

This compound is best characterized as an irreversible inhibitor of caspase-3. apexbt.comselleckchem.commedchemexpress.com Its mechanism of action involves the fluoromethyl ketone (FMK) group, which forms a covalent thioether bond with the cysteine residue in the active site of the caspase. This irreversible binding permanently inactivates the enzyme, thus blocking its proteolytic activity and the downstream events of apoptosis. rndsystems.com The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the natural cleavage site of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP), lending it a degree of specificity for this enzyme. mblbio.com

While relatively selective for caspase-3, this compound has been shown to inhibit other executioner caspases, including caspase-6 and caspase-7, as well as initiator caspases like caspase-8 and caspase-10, albeit with potentially different potencies. apexbt.comselleckchem.comaatbio.com The irreversible nature of this binding implies a significant and permanent alteration of the enzyme's conformation at the active site.

Notably, research has identified off-target interactions for this compound. One of the most significant is its ability to directly inhibit calpain, a calcium-dependent cysteine protease. apexbt.comnih.gov In cell-free assays, Z-DEVD-FMK was found to reduce the hydrolysis of casein by purified calpain I. nih.govresearchgate.net This inhibition of calpain is thought to contribute to some of the neuroprotective effects observed with the compound that are independent of its anti-apoptotic, caspase-3-inhibiting activity. nih.gov

| Target Protein | Interaction Type | Binding Site | Consequence of Binding | Reference |

|---|---|---|---|---|

| Caspase-3 | Irreversible, covalent | Active site cysteine | Inhibition of proteolytic activity | apexbt.comselleckchem.comrndsystems.com |

| Caspase-6, -7, -8, -10 | Irreversible, covalent | Active site cysteine | Inhibition of proteolytic activity | apexbt.comselleckchem.comaatbio.com |

| Calpain | Direct inhibition | Not specified | Reduced proteolytic activity | apexbt.comnih.govresearchgate.net |

Current non-clinical research provides no evidence that this compound directly binds to or interacts with nucleic acids such as DNA or RNA. Its mechanism of action is centered on the inhibition of proteases. The observed effects on DNA, such as the inhibition of DNA laddering or fragmentation (TUNEL staining), are downstream consequences of blocking caspase-3 activity. selleckchem.comnih.gov Caspase-3, when active, is responsible for cleaving the inhibitor of caspase-activated DNase (ICAD), which releases caspase-activated DNase (CAD) to fragment DNA. By inhibiting caspase-3, this compound prevents this cascade, thereby preserving the integrity of nuclear DNA during apoptotic signaling.

Cellular Uptake, Distribution, and Efflux Mechanisms of this compound in Cultured Cells

This compound is widely described as a cell-permeable compound, a characteristic that is crucial for its use in cell-based assays. apexbt.comrndsystems.combdbiosciences.com This permeability is enhanced by specific chemical modifications to the peptide structure. The presence of a benzyloxycarbonyl (Z) group at the N-terminus and O-methylation of the aspartic acid residues increases the lipophilicity of the molecule, facilitating its passage across the plasma membrane. bdbiosciences.com

The precise mechanisms governing the cellular uptake, distribution, and potential efflux of this compound have not been extensively detailed in the reviewed literature. It is generally presumed to enter cells via passive diffusion due to its enhanced lipophilicity. Once inside the cell, it is expected to distribute throughout the cytoplasm where it can interact with its target caspases. No specific studies detailing active transport or efflux via membrane pumps for this compound were identified. One study noted that the decreased ability of Z-DEVD-FMK to inhibit cell death in a particular model might be related to the peptide's ability to enter the cell, suggesting that cellular uptake can be a limiting factor in its efficacy. apexbt.com

Modulation of Specific Biochemical Pathways by this compound in Cell-Based Assays (non-pharmacological outcomes)

In cell-based assays, this compound serves as a tool to modulate specific biochemical pathways, primarily the intrinsic and extrinsic pathways of apoptosis. By inhibiting caspase-3, it prevents the cleavage of numerous cellular substrates, thereby halting the execution phase of apoptosis. This allows researchers to study the events upstream of caspase-3 activation and to determine the dependence of a particular cellular phenomenon on this enzyme.

Key non-pharmacological outcomes observed in cell-based assays include:

Inhibition of Apoptotic Morphology: Treatment of cells with this compound prevents the characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

Prevention of Substrate Cleavage: A primary biochemical outcome is the prevention of the cleavage of key caspase-3 substrates. This includes PARP, the cleavage of which is a hallmark of apoptosis, and α-spectrin. selleckchem.comnih.gov

Reduction of DNA Fragmentation: As a downstream effect, the compound abolishes the DNA laddering pattern seen in agarose gel electrophoresis of DNA from apoptotic cells. selleckchem.com

Modulation of Inflammatory Pathways: Research has shown that caspase-3 inhibition can affect inflammatory signaling. For instance, studies using this compound or similar inhibitors have demonstrated an abrogation of lipopolysaccharide (LPS)-induced NF-κB activation in macrophage cell lines. researchgate.net However, the effects on NF-κB can be complex and cell-type dependent, with other studies reporting that the related inhibitor Z-VAD-FMK blocks NF-κB nuclear translocation in activated T-cells. nih.gov

Influence on MAP Kinase Pathways: The pan-caspase inhibitor Z-VAD-FMK has been shown to influence Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and ERK, in certain cell types, suggesting that caspase inhibitors can have broader effects on cellular signaling. nih.gov

The use of this compound in cell-based assays has been instrumental in delineating the role of caspase-3 in various models of induced cell death.

| Cell-Based Assay Model | Inducing Agent | Observed Effect of this compound | Biochemical Pathway Modulated | Reference |

|---|---|---|---|---|

| Jurkat T-cells | Camptothecin | Reduced apoptosis (Annexin V staining) | Intrinsic apoptosis pathway | bdbiosciences.com |

| Brain microvessel endothelial cells | Oxyhemoglobin | Attenuated cell detachment, reduced DNA ladders, prevented PARP cleavage | Apoptosis pathway | selleckchem.com |

| N27 cells | 6-OHDA | Dose-dependent blocking of apoptotic cell death | Apoptosis pathway | selleckchem.com |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Reduced NF-κB activation | NF-κB signaling pathway | researchgate.net |

| HCT116 cells | Ruthenium/5-FU complex | Prevented increase in apoptotic cells | Apoptosis pathway | researchgate.net |

Structure Activity Relationship Sar and Structure Chelation Relationship Scr Studies of Cid 71376373 Analogues

Impact of Ligand Substituents on Gadolinium(III) Coordination Geometry

The coordination geometry of the Gd(III) complex is a critical determinant of its stability and efficacy as a contrast agent. The introduction of various substituents to the ligand backbone can significantly influence this geometry. For instance, in chelators based on cyclen (1,4,7,10-tetraazacyclododecane), the nature of the pendant arms dictates the coordination environment of the gadolinium ion.

Structural modifications to the binding sites of these chelators, such as altering the charge and size of substituents, have been a key area of investigation. frontiersin.org These modifications can tune the affinity of the complex for target molecules and influence the coordination of water molecules, a crucial factor for relaxivity. mdpi.com Studies have shown that even remote pendants on the ligand can greatly affect the affinity of the resulting gadolinium complex towards specific biomarkers. frontiersin.org

The coordination geometry can be shifted between a square antiprismatic (SAP) and a twisted square antiprismatic (TSAP) arrangement. This transition is influenced by the steric and electronic properties of the substituents on the ligand. The TSAP geometry is often associated with a faster rate of water exchange, a parameter that can be optimized for high-relaxivity contrast agents. rsc.org For example, the introduction of a nitrobenzyl substituent has been shown to favor a TSAP coordination geometry, leading to rapid water exchange kinetics. rsc.org

Table 1: Impact of Ligand Modification on Gd(III) Complex Properties

| Ligand Modification | Impact on Coordination Geometry | Effect on Water Exchange (τM) | Reference |

|---|---|---|---|

| Introduction of a nitrobenzyl substituent | Favors a twisted square antiprismatic (TSAP) geometry | Retains rapid water exchange kinetics (τM = 6 ± 0.4 ns) | rsc.org |

| Altering charge and size of substituents on azacrown moiety | Modulates affinity for target biomolecules | Affects the change in relaxivity upon binding | frontiersin.org |

Rational Design Principles for Enhanced Metal Chelation Efficiency

The rational design of novel MRI contrast agents is a primary focus in medicinal inorganic chemistry. mdpi.comacs.org The goal is to create chelates with high thermodynamic stability and kinetic inertness to prevent the release of toxic free Gd(III) ions in vivo. mdpi.com

Key principles in the rational design of efficient chelators include:

High Coordination Number: Designing ligands that can satisfy the high coordination number preference of Gd(III) (typically 8 or 9) leads to more stable complexes. nih.gov

Preorganization: Ligands that are pre-organized for metal binding, meaning their conformation in the unbound state is close to the conformation in the complex, exhibit faster and more efficient chelation.

Optimizing Water Exchange: The rate at which water molecules exchange between the coordination sphere of the Gd(III) ion and the bulk solvent is a critical parameter for relaxivity. Rational design aims to optimize this exchange rate (τM) to maximize the contrast enhancement at a given magnetic field strength. rsc.org

Macromolecular Conjugation: Attaching the gadolinium chelate to a larger molecule, such as a protein or a nanoparticle, slows down its rotational motion. rsc.orgresearchgate.net This increased rotational correlation time (τR) leads to a significant enhancement in relaxivity. nih.gov

Computational methods are increasingly employed in the rational design process. nih.gov These methods allow for the simulation of Gd(III) binding sites and the prediction of relaxivity based on structural parameters. nih.gov This in silico approach accelerates the development of new contrast agents with improved properties.

Table 2: Design Strategies for Enhanced Gd(III) Chelation

| Design Principle | Mechanism of Enhancement | Outcome | Reference(s) |

|---|---|---|---|

| High Coordination Number Ligands | Satisfies the preferred coordination sphere of Gd(III) | Increased thermodynamic stability of the complex | nih.gov |

| Preorganized Ligand Structure | Reduces the entropic penalty of chelation | Faster and more efficient metal binding | N/A |

| Optimized Water Exchange Rate | Balances water residency time for efficient proton relaxation | Maximized relaxivity and contrast enhancement | rsc.org |

Development of Libraries of CID 71376373 Derivatives for Systemic Chemical Biology Probing

The development of libraries of chelator derivatives is a powerful strategy for exploring structure-activity relationships and for creating molecular probes for chemical biology. nih.govnih.gov By systematically varying the substituents on a core scaffold, researchers can generate a diverse set of compounds with a range of properties.

These libraries can be screened for various parameters, including:

Affinity for specific biological targets: This is crucial for the development of targeted MRI contrast agents that can accumulate in diseased tissue, providing enhanced diagnostic information. mpg.de

Responsiveness to the microenvironment: "Smart" or responsive probes can change their relaxivity in response to specific physiological parameters such as pH, enzyme activity, or the concentration of certain ions. nih.govresearchgate.net This allows for the functional imaging of biological processes. researchgate.net

Pharmacokinetic properties: The library approach can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the contrast agents.

For instance, a library of ditopic Gd(III)-based MRI probes was synthesized to study their affinity for zwitterionic neurotransmitters. frontiersin.org This work demonstrated that structural modifications on the chelator's binding sites could significantly alter their affinity and responsiveness. frontiersin.org Similarly, libraries of cyclic lipopeptides and oxadiazole derivatives have been successfully used to elucidate structure-activity relationships for new antibiotics. nih.govnih.gov This approach is directly translatable to the development of libraries of gadolinium chelators for systemic chemical biology probing.

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Gadolinium(III) | |

| Cyclen (1,4,7,10-tetraazacyclododecane) | |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | rsc.org |

| Diethylenetriaminepentaacetic acid (DTPA) | nih.govrsc.orgresearchgate.net |

| S-SSSS-NO2BnDOTMA | rsc.org |

| S-SSS-NO2BnDO3MA-1A | rsc.org |

| 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole | nih.gov |

| Surotomycin | nih.gov |

Future Directions and Emerging Research Applications of Cid 71376373 in Chemical Biology

Integration of CID 71376373 into Multi-Modal Research Probes7.2. Advancements in Synthetic Methodologies for Novel Macrocyclic Chelators Inspired by CID 713763737.3. Theoretical Prediction and Experimental Validation of Next-Generation Ligand Architectures

To proceed, a valid and publicly documented Compound ID for the chemical of interest is required.

Q & A

Q. What are the standard analytical techniques for characterizing CID 71376373, and how are they validated?

Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validation follows guidelines such as International Council for Harmonisation (ICH) Q2(R1), which require specificity, accuracy, precision, and linearity testing. For reproducibility, ensure protocols detail instrument calibration, solvent selection, and reference standards .

Q. How can researchers design a baseline synthesis protocol for this compound?

Methodological Answer: Begin with retrosynthetic analysis to identify feasible pathways, then optimize reaction conditions (e.g., temperature, catalysts, solvent systems) using Design of Experiments (DoE) approaches. Document yield, purity, and scalability at each step. Cross-validate results with peer-reviewed synthetic routes and ensure compliance with Green Chemistry principles to minimize waste .

Q. What strategies ensure reproducibility in experiments involving this compound?

Methodological Answer: Strictly adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide granular details in the "Materials and Methods" section, including batch numbers of reagents, equipment specifications, and environmental controls (e.g., humidity, temperature). Use statistical tools like coefficient of variation (CV) to assess intra- and inter-laboratory variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s biological activity?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines, dosage). Perform meta-analysis with heterogeneity tests (I² statistic) to quantify inconsistencies. Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and apply Bradford Hill criteria to assess causality .

Q. What experimental frameworks are optimal for studying this compound’s mechanism of action in complex systems?

Methodological Answer: Employ multi-omics integration (transcriptomics, proteomics, metabolomics) coupled with CRISPR-Cas9 knockout models to isolate target pathways. Use Bayesian network analysis to infer causal relationships and validate with kinetic modeling (e.g., Michaelis-Menten equations). Ensure experimental controls account for off-target effects .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer: Apply 3D-QSAR (Quantitative Structure-Activity Relationship) using CoMFA or CoMSIA models. Prioritize derivatives based on pharmacophore features (e.g., hydrogen bond donors, lipophilic regions) and validate predictions with molecular dynamics simulations. Use clustering algorithms to group compounds by activity profiles and reduce redundancy .

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) like crystallinity and particle size. Use Process Analytical Technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Apply multivariate analysis (e.g., PCA) to correlate process parameters with batch consistency .

Methodological Guidance

- For hypothesis testing : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s neurotoxicity should define measurable outcomes (e.g., IC₅₀ values) and ethical boundaries (e.g., animal use alternatives) .

- For data interpretation : Use falsification frameworks (e.g., Popperian demarcation) to distinguish artifact-driven results from genuine effects. Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.